Cas no 75654-98-7 (2-Thiazolamine,N,N-diethyl-4-phenyl-)

2-Thiazolamine,N,N-diethyl-4-phenyl- structure
75654-98-7 structure
Product Name:2-Thiazolamine,N,N-diethyl-4-phenyl-
CAS No:75654-98-7
MF:C13H16N2S
MW:232.344541549683
CID:575392
PubChem ID:3018611
Update Time:2025-04-19

2-Thiazolamine,N,N-diethyl-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine,N,N-diethyl-4-phenyl-
    • N,N-diethyl-4-phenyl-1,3-thiazol-2-amine
    • N,N-diethyl-4-phenylthiazol-2-amine
    • NS00059774
    • SCHEMBL8378346
    • DTXSID50997097
    • EINECS 278-286-3
    • 75654-98-7
    • Inchi: 1S/C13H16N2S/c1-3-15(4-2)13-14-12(10-16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
    • InChI Key: KORHRZLLIUEBSB-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)N=C1N(CC)CC

Computed Properties

  • Exact Mass: 232.103419
  • Monoisotopic Mass: 232.103419
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.4
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.114
  • Boiling Point: 351.8°C at 760 mmHg
  • Flash Point: 166.6°C
  • Refractive Index: 1.595
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